molecular formula C27H21NO B12824798 (R)-2,4,5,5-Tetraphenyl-4,5-dihydrooxazole

(R)-2,4,5,5-Tetraphenyl-4,5-dihydrooxazole

Cat. No.: B12824798
M. Wt: 375.5 g/mol
InChI Key: UNNYKNMHFWMHCG-RUZDIDTESA-N
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Description

®-2,4,5,5-Tetraphenyl-4,5-dihydrooxazole is a chiral compound known for its unique structural features and potential applications in various fields of chemistry and biology. This compound is characterized by the presence of four phenyl groups attached to a dihydrooxazole ring, which imparts significant steric hindrance and electronic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,4,5,5-Tetraphenyl-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a phenyl-substituted ketone with an amino alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the oxazole ring.

Example Reaction:

    Starting Materials: Phenyl-substituted ketone and amino alcohol.

    Catalyst: Acid catalyst (e.g., p-toluenesulfonic acid).

    Solvent: Toluene or another suitable organic solvent.

    Conditions: Reflux temperature for several hours.

Industrial Production Methods

In an industrial setting, the production of ®-2,4,5,5-Tetraphenyl-4,5-dihydrooxazole may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

®-2,4,5,5-Tetraphenyl-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce dihydrooxazole compounds.

Scientific Research Applications

Chemistry

In chemistry, ®-2,4,5,5-Tetraphenyl-4,5-dihydrooxazole is used as a chiral ligand in asymmetric synthesis. Its unique structure allows it to induce chirality in various reactions, making it valuable for the production of enantiomerically pure compounds.

Biology

In biological research, this compound is studied for its potential as a molecular probe. Its ability to interact with specific biomolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, ®-2,4,5,5-Tetraphenyl-4,5-dihydrooxazole is investigated for its potential therapeutic applications. Its structural features may allow it to act as an inhibitor for certain enzymes, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials. Its stability and reactivity make it suitable for the production of polymers and other high-performance materials.

Mechanism of Action

The mechanism by which ®-2,4,5,5-Tetraphenyl-4,5-dihydrooxazole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phenyl groups provide steric hindrance, which can influence the binding affinity and specificity of the compound. The oxazole ring can participate in hydrogen bonding and other non-covalent interactions, further modulating its activity.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Triphenyl-4,5-dihydrooxazole: Lacks one phenyl group compared to ®-2,4,5,5-Tetraphenyl-4,5-dihydrooxazole.

    2,4,5,5-Tetraphenyl-1,3-oxazolidine: Similar structure but with a different heterocyclic ring.

    2,4,5,5-Tetraphenyl-4,5-dihydrothiazole: Contains a sulfur atom instead of an oxygen atom in the ring.

Uniqueness

®-2,4,5,5-Tetraphenyl-4,5-dihydrooxazole is unique due to its specific arrangement of phenyl groups and the presence of the oxazole ring. This combination imparts distinct steric and electronic properties, making it particularly useful in asymmetric synthesis and as a molecular probe.

By understanding the synthesis, reactions, applications, and mechanisms of ®-2,4,5,5-Tetraphenyl-4,5-dihydrooxazole, researchers can further explore its potential in various scientific and industrial fields.

Properties

Molecular Formula

C27H21NO

Molecular Weight

375.5 g/mol

IUPAC Name

(4R)-2,4,5,5-tetraphenyl-4H-1,3-oxazole

InChI

InChI=1S/C27H21NO/c1-5-13-21(14-6-1)25-27(23-17-9-3-10-18-23,24-19-11-4-12-20-24)29-26(28-25)22-15-7-2-8-16-22/h1-20,25H/t25-/m1/s1

InChI Key

UNNYKNMHFWMHCG-RUZDIDTESA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2C(OC(=N2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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